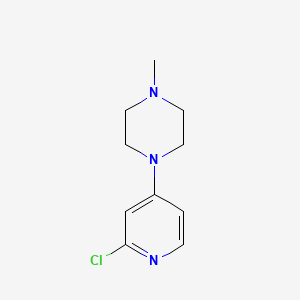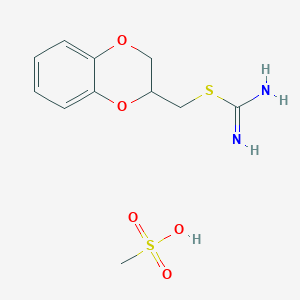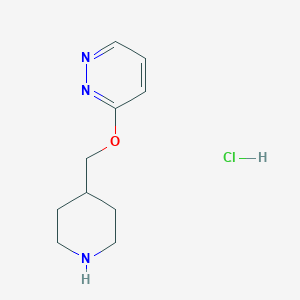
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride
概要
説明
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride, also known as TFBH, is a synthetic compound that has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and has been widely studied in the field of biochemistry and physiology.
科学的研究の応用
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and has been studied for its potential applications in biochemistry and physiology. It has been used in the synthesis of heterocyclic compounds, and has been studied for its potential applications in drug design and development. It has also been used to study the mechanism of action of enzymes and other proteins, and has been studied for its potential applications in cancer research.
作用機序
Target of Action
It is known that this compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It is known to participate as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .
Result of Action
It is known to be used in the synthesis of other compounds, indicating its role as a building block in chemical reactions .
Action Environment
It is known that the compound should be stored in a cool, dry environment .
実験室実験の利点と制限
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride is a useful reagent for organic synthesis, and has been widely studied for its potential applications in biochemistry and physiology. It is relatively easy to synthesize in a laboratory setting, and is relatively stable in solution. However, it is not very soluble in water, and can be toxic if ingested.
将来の方向性
Future research on (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride could focus on its potential applications in drug design and development. It could also be studied for its potential applications in cancer research. Additionally, further research could be conducted to better understand its effects on biochemical and physiological processes, and to determine its potential toxicity in humans. Finally, further research could be conducted to determine its potential applications in other fields, such as agriculture and food science.
生化学分析
Biochemical Properties
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the reduction and functionalization of graphene oxide. This compound acts as a phenylhydrazine-based reductant containing fluorine atoms, which participate in one-step reduction processes . It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to alterations in their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can alter the expression of genes involved in detoxification and metabolic processes, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. The compound’s trifluoromethyl group plays a critical role in these interactions, enhancing its binding affinity and specificity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been shown to cause persistent alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are critical for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, this compound can cause significant toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit enzymes involved in oxidative stress responses, leading to an accumulation of reactive oxygen species and subsequent cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The presence of the trifluoromethyl group enhances the compound’s ability to cross cellular membranes, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
特性
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4,13H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDXEYZLIETJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995664 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74195-71-4 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)



![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431061.png)
![4-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431063.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B1431064.png)
![4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1431067.png)


![[3-(3-Propyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B1431072.png)